molecular formula C12H8N2 B1670421 Phenazine CAS No. 92-82-0

Phenazine

Cat. No. B1670421
Key on ui cas rn: 92-82-0
M. Wt: 180.2 g/mol
InChI Key: PCNDJXKNXGMECE-UHFFFAOYSA-N
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Patent
US06495723B1

Procedure details

This example is similar to TMA(OH) loading Example No. 7 except that the slurry contained 262.4 gms of calcined and protonated ZSM-5, 211.4 gms. Of 25% aqueous TMA(OH) and 262 ml of deionized water. The ion exchange was conducted at 40° C. for three hours. The filter cake after ion exchange was dried using a vacuum desiccator without a nitrogen purge overnight at room temperature. The drier cake was further dried in a vacuum desiccator at 35° C. for 2.5 hours using a nitrogen purge. For a 20% target loading of TMA(OH) onto the ZSM-5, 413.8 gms of 25% aqueous TMA(OH) was added into a vessel that was connected to an assembly that was similar to a rotary evaporator. The hot water bath was maintained at about 35° C. and the drying/evaporating process was conducted for about 2.5 hours at vacuum pressures between 8 and 38 mm Hg. The dried material was removed from the vessel and transferred to a flat dish for further drying in a vacuum desiccator. The drying in the vacuum desiccator was kept at 40° C. for about 3 hours. The resulting dried material was not hard, and easy to grind and consisted of what appears to be one phase when ground. A coupling reaction test based on reacting aniline and nitrobenzene failed to produce phenazine.
[Compound]
Name
TMA(OH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TMA(OH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
262 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O-])=O>O>[CH:6]1[C:7]2[C:2](=[N:1][C:12]3[C:11]([N:8]=2)=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
TMA(OH)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
TMA(OH)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Five
Name
Quantity
262 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The filter cake after ion exchange was dried
CUSTOM
Type
CUSTOM
Details
purge overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The drier cake was further dried in a vacuum desiccator at 35° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
purge
ADDITION
Type
ADDITION
Details
For a 20% target loading of TMA(OH) onto the ZSM-5, 413.8 gms of 25% aqueous TMA(OH) was added into a vessel that
CUSTOM
Type
CUSTOM
Details
was similar to a rotary evaporator
WAIT
Type
WAIT
Details
the drying/evaporating process was conducted for about 2.5 hours at vacuum pressures between 8 and 38 mm Hg
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The dried material was removed from the vessel
CUSTOM
Type
CUSTOM
Details
for further drying in a vacuum desiccator
WAIT
Type
WAIT
Details
The drying in the vacuum desiccator was kept at 40° C. for about 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
easy to grind
CUSTOM
Type
CUSTOM
Details
A coupling reaction test

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC=CC2=NC3=CC=CC=C3N=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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